The Multifaceted Biological Activities of 2,4-Diamino-6,7-dimethoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
The Multifaceted Biological Activities of 2,4-Diamino-6,7-dimethoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,4-diamino-6,7-dimethoxyquinazoline derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and practical methodologies essential for advancing research in this promising area of medicinal chemistry. We will explore the diverse pharmacological effects of this scaffold, from its well-established role in cardiovascular medicine to its emerging potential in oncology and infectious diseases. This guide emphasizes the causal relationships behind experimental design and provides detailed, validated protocols to ensure scientific rigor and reproducibility.
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic scaffold is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1] The 2,4-diamino-6,7-dimethoxy-substituted quinazoline core, in particular, has garnered significant attention due to its potent and selective interactions with various biological targets. This guide will focus on this specific chemical space, providing a detailed exploration of its therapeutic promise.
Synthetic Strategies: Building the 2,4-Diamino-6,7-dimethoxyquinazoline Core
The foundation of any drug discovery program lies in the robust and efficient synthesis of the core chemical scaffold. The synthesis of 2,4-diamino-6,7-dimethoxyquinazoline derivatives typically commences from commercially available starting materials and involves a multi-step sequence. A common and effective strategy involves the initial construction of a 2,4-dichloro-6,7-dimethoxyquinazoline intermediate, which then serves as a versatile precursor for the introduction of various amino functionalities at the C2 and C4 positions.
Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol outlines a reliable method for the synthesis of the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.[2]
Materials:
-
6,7-dimethoxyquinazolin-2,4-dione
-
Phosphorous oxychloride (POCl3)
-
N,N-dimethylaniline
-
Isopropanol
-
Ice-cold water
Procedure:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorous oxychloride (a suitable excess, e.g., 3-5 mL per gram of starting material) is prepared in a round-bottom flask equipped with a reflux condenser.[2]
-
N,N-dimethylaniline (catalytic amount, e.g., 0.3 mL per gram of starting material) is carefully added to the mixture.[2]
-
The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then carefully and slowly poured into a beaker containing ice-cold water with constant stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.
-
The resulting precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by vacuum filtration.
-
The solid is thoroughly washed with distilled water to remove any residual acid and salts.
-
The product is dried under vacuum to yield the desired intermediate.
Experimental Protocol: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
This protocol details the selective amination at the C4 position, a crucial step in generating the 2,4-diamino scaffold.[1]
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
Ammonia solution (20-25%)
Procedure:
-
The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate is dissolved in a 20-25% aqueous ammonia solution.[1]
-
The reaction mixture is heated to a temperature between 40°C and 75°C and maintained for 6 to 16 hours, with the reaction progress monitored by TLC.[1]
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with water and dried to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline.
From this key intermediate, a diverse library of 2,4-diamino-6,7-dimethoxyquinazoline derivatives can be synthesized by nucleophilic substitution of the remaining chlorine atom at the C2 position with various primary or secondary amines.
Caption: Simplified signaling pathway of α1-adrenergic receptor antagonism.
This protocol provides a method for determining the binding affinity of test compounds to α1-adrenoceptors using a radioligand binding assay. [3][4] Materials:
-
Membrane preparation from a tissue expressing α1-adrenoceptors (e.g., rat heart ventricles). [3][4]* Radioligand (e.g., [³H]-prazosin).
-
Test compounds (2,4-diamino-6,7-dimethoxyquinazoline derivatives).
-
Non-specific binding control (e.g., phentolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the non-specific binding control.
-
In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound and subsequently calculate the Ki (inhibition constant).
| Derivative | α1-Adrenoceptor Binding Affinity (Ki, nM) | Reference |
| Prazosin (Reference) | ~0.1-1 | [5] |
| Derivative A | 0.5 | [6] |
| Derivative B | 1.2 | [6] |
| Derivative C | 0.8 | [5] |
Anticancer Activity: Targeting Key Cellular Pathways
Recent research has highlighted the significant potential of 2,4-diamino-6,7-dimethoxyquinazoline derivatives as anticancer agents. Their cytotoxic effects are often mediated through the inhibition of critical enzymes involved in cell proliferation and survival.
Some 2,4-diaminoquinazoline derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
A particularly exciting area of research is the inhibition of G9a, a histone lysine methyltransferase, by 2,4-diamino-6,7-dimethoxyquinazoline analogues. [7]G9a is overexpressed in various cancers and is associated with the silencing of tumor suppressor genes through the methylation of histone H3 at lysine 9 (H3K9). [8]Inhibition of G9a can lead to the re-expression of these tumor suppressor genes, thereby inhibiting cancer cell growth and survival. [8][9]
G9a catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to H3K9. This methylation mark serves as a docking site for other repressive proteins, leading to chromatin compaction and gene silencing. 2,4-diamino-6,7-dimethoxyquinazoline-based inhibitors act as competitive inhibitors, preventing the binding of the histone substrate to the active site of G9a.
Caption: Mechanism of G9a inhibition leading to tumor suppressor gene expression.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds. [6] Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa).
-
Complete cell culture medium.
-
Test compounds (2,4-diamino-6,7-dimethoxyquinazoline derivatives).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment. [6]2. Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. [6]5. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [6]6. Incubate the plate in the dark at room temperature for at least 2 hours. [6]7. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Derivative | Cell Line | Anticancer Activity (IC₅₀, µM) | Reference |
| Doxorubicin (Reference) | MCF-7 | ~0.1-1 | [10] |
| Derivative D | MCF-7 | 5.2 | [10] |
| Derivative E | HeLa | 8.7 | [10] |
| G9a Inhibitor (UNC0638) | Various | Varies | [8] |
Antimicrobial and Antifungal Activity
Derivatives of the 2,4-diaminoquinazoline scaffold have also demonstrated promising activity against various microbial and fungal pathogens. Their mechanism of action in this context is often attributed to the inhibition of essential enzymes in the pathogens, such as DHFR, similar to their anticancer effects.
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [11] Materials:
-
Fungal strain (e.g., Candida albicans).
-
Fungal growth medium (e.g., RPMI-1640).
-
Test compounds.
-
96-well microtiter plates.
-
Spectrophotometer or visual inspection.
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.
| Derivative | Fungal Strain | Antifungal Activity (MIC, µg/mL) | Reference |
| Fluconazole (Reference) | C. albicans | ~0.25-2 | [11] |
| Derivative F | C. albicans | 8 | [11] |
| Derivative G | C. albicans | 16 | [11] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-diamino-6,7-dimethoxyquinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the amino groups at the C2 and C4 positions. Key SAR observations include:
-
α1-Adrenoceptor Antagonism: The 2,4-diamino-6,7-dimethoxyquinazoline nucleus is considered a crucial pharmacophore. The nature of the substituent at the C2 position significantly influences potency and selectivity. For instance, the presence of a piperazine ring connected to a heterocyclic moiety often leads to high affinity for the α1-adrenoceptor. [5]* Anticancer Activity: For DHFR inhibitors, the 2,4-diamino substitution pattern is critical for mimicking the natural substrate, folic acid. For G9a inhibitors, modifications to the amino group at the C2 position can modulate potency and selectivity.
-
General Physicochemical Properties: Lipophilicity and electronic properties of the substituents play a vital role in the overall pharmacokinetic and pharmacodynamic profile of these compounds, affecting their absorption, distribution, metabolism, and excretion (ADME).
Conclusion and Future Directions
The 2,4-diamino-6,7-dimethoxyquinazoline scaffold represents a highly privileged structure in medicinal chemistry, with a proven track record in cardiovascular medicine and exciting potential in oncology and anti-infective research. The versatility of its synthesis allows for the creation of diverse chemical libraries, enabling the fine-tuning of biological activity and the development of novel therapeutic agents.
Future research in this area should focus on:
-
Target Selectivity: Designing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve the therapeutic index.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the observed biological activities to guide rational drug design.
-
In Vivo Efficacy and Safety: Progressing promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Combination Therapies: Exploring the potential of these derivatives in combination with existing therapies to overcome drug resistance and enhance therapeutic outcomes, particularly in cancer treatment.
This technical guide provides a solid foundation for researchers and drug development professionals to explore and exploit the rich therapeutic potential of 2,4-diamino-6,7-dimethoxyquinazoline derivatives. The detailed protocols and mechanistic insights presented herein are intended to facilitate the design and execution of robust scientific investigations, ultimately contributing to the discovery of new and effective medicines.
References
- Campbell, S. F., Danilewicz, J. C., Greengrass, C. W., & Plews, R. M. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(3), 516–520.
- Campbell, S. F., & Plews, R. M. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(10), 1794–1798.
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2010).
- Ding, N., et al. (2024).
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- He, X., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(10), 1539-1545.
- Honkanen, E., et al. (1983). Synthesis and antihypertensive activity of some new quinazoline derivatives. Journal of Medicinal Chemistry, 26(10), 1433–1438.
-
JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]
- Piaser, P., et al. (1999). Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 42(3), 427-437.
- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]
- Said, M. R., et al. (2023). Benzo[g]quinazolines as antifungal against candidiasis. Saudi Pharmaceutical Journal, 31(4), 543-553.
- Saini, V., et al. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6).
- Sulpice, J. C., et al. (1998). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British journal of pharmacology, 125(7), 1537–1546.
- van Zwieten, P. A. (1995). Overview of alpha 1-adrenoceptor antagonism and recent advances in hypertensive therapy. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 13(3), S17–S23.
- van Zwieten, P. A., & Timmermans, P. B. (1983). alpha 1-Antagonists in the treatment of hypertension. Hypertension, 5(5 Pt 2), II53–II56.
- Vilas-Zornoza, A., et al. (2014). Inhibition of the Methyltransferase G9a with Small Molecules As a New Therapeutic Strategy for Treatment of Hematological Malignancies. Blood, 124(21), 2002.
- Yaseen, S. J., et al. (2023). Benzo[g]quinazolines as antifungal against candidiasis: Screening, molecular docking, and QSAR investigations. Saudi Pharmaceutical Journal, 31(4), 543-553.
- Zhang, Y., et al. (2018). Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer.
-
QIAGEN. (n.d.). α-Adrenergic Signaling. Retrieved from [Link]
-
YouTube. (2021). Epinephrine Signaling Pathway. [Link]
- Segovia, C., et al. (2021). G9a Inhibition Enhances Checkpoint Inhibitor Blockade Response in Melanoma. Clinical Cancer Research, 27(2), 587-599.
- Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(5), 775-783.
Sources
- 1. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 8. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
